2,2,2-Trichloroethyl acetate

Vue d'ensemble

Description

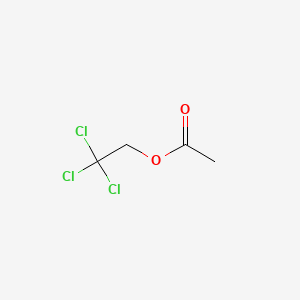

2,2,2-Trichloroethyl acetate is an organic compound with the molecular formula C₄H₅Cl₃O₂. It is widely used as an acetyl donor in various chemical reactions, particularly in enzyme-catalyzed enantioselective acetylations . This compound is known for its role in the synthesis of enantiomerically pure prostaglandin intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl acetate can be synthesized through the esterification of acetic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,2-Trichloroethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid and 2,2,2-trichloroethanol.

Transesterification: This compound is commonly used in enzyme-catalyzed transesterification reactions to produce enantiomerically pure compounds.

Substitution Reactions: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

Transesterification: Enzymes such as lipases, organic solvents (e.g., toluene), and mild temperatures.

Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed:

Hydrolysis: Acetic acid and 2,2,2-trichloroethanol.

Transesterification: Enantiomerically pure esters.

Substitution Reactions: Substituted trichloroethyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

TCA serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The trichloroethyl group can be replaced by nucleophiles, facilitating the formation of more complex molecules.

- Protection of Functional Groups : The trichloroethyl group is effective in protecting carboxylic acids during multi-step synthesis processes .

Biological Studies

TCA has been investigated for its biological activity. It is used to study interactions with biomolecules and potential therapeutic effects. Research indicates that derivatives of TCA may exhibit significant biological properties, making them candidates for drug development .

Environmental Chemistry

TCA's stability and reactivity make it a subject of interest in environmental studies. It has been analyzed for its degradation pathways and potential impacts on ecosystems when released into the environment. Understanding its behavior can inform safety regulations and remediation strategies .

Case Study 1: Synthesis and Reactivity

A study demonstrated the efficient synthesis of TCA derivatives through palladium-catalyzed reactions. The research highlighted the versatility of TCA in forming diazoacetates, which are valuable reagents in rhodium-carbene chemistry. This application underscores TCA's role as a building block in complex organic synthesis .

Research on TCA derivatives has shown promising results regarding their interaction with specific biological targets. For instance, compounds derived from TCA were tested for their efficacy against certain cancer cell lines, indicating potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 2,2,2-trichloroethyl acetate primarily involves its role as an acetyl donor in enzymatic reactions. The compound interacts with enzymes, facilitating the transfer of the acetyl group to specific substrates. This process is crucial in the synthesis of enantiomerically pure compounds, where the enzyme’s active site selectively binds to the substrate and the acetyl donor, promoting the desired reaction .

Comparaison Avec Des Composés Similaires

Ethyl acetate: A simpler ester with similar applications in organic synthesis but lacks the trichloroethyl group.

Methyl acetate: Another simple ester used in organic synthesis and as a solvent.

2,2,2-Trichloroethanol: The alcohol counterpart of 2,2,2-trichloroethyl acetate, used in similar chemical reactions.

Uniqueness: this compound is unique due to its trichloroethyl group, which imparts distinct reactivity and stability compared to simpler esters like ethyl acetate and methyl acetate. This unique structure allows it to participate in specific enzymatic reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .

Activité Biologique

2,2,2-Trichloroethyl acetate (TCE acetate) is a compound with significant biological activity that has been studied for its various effects on biological systems. This article provides a comprehensive review of the biological activity of TCE acetate, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C4H5Cl3O2

- Molecular Weight : 181.44 g/mol

- Density : 1.401 g/mL at 20 °C

- Refractive Index : 1.457

TCE acetate is characterized by three chlorine atoms attached to the ethyl group, which contributes to its reactivity and potential biological effects.

The biological activity of TCE acetate can be attributed to several mechanisms:

- DNA Interaction : TCE acetate has shown potential for binding to DNA, which could lead to mutagenic effects. Such interactions are crucial in understanding its potential as an anticancer agent or teratogen .

- Antimicrobial Activity : Studies have demonstrated that TCE acetate exhibits antimicrobial properties against various bacterial strains. Its effectiveness is often compared with standard antibiotics, showing promising results in inhibiting microbial growth .

- Cytotoxic Effects : Research indicates that TCE acetate may induce cytotoxicity in certain cell lines, potentially leading to apoptosis. This property raises concerns regarding its safety and implications for human health .

Antimicrobial Efficacy

A significant study evaluated the antimicrobial efficacy of TCE acetate against several pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined and compared with standard antibiotics.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 1.56 | 3.12 |

| Staphylococcus aureus | 3.12 | 6.25 |

| Pseudomonas aeruginosa | 6.25 | 12.5 |

These results indicate that TCE acetate has comparable antimicrobial activity to conventional antibiotics, suggesting its potential use in treating infections caused by resistant strains .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of TCE acetate on human cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 25.0 | Apoptosis induction |

| MCF-7 | 30.5 | Cell cycle arrest |

| A549 | 20.0 | Increased reactive oxygen species (ROS) |

The IC50 values indicate that TCE acetate can effectively induce cell death at relatively low concentrations, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of TCE acetate on breast cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Toxicological Assessment : Another case study focused on the toxicological profile of TCE acetate in animal models, demonstrating dose-dependent toxicity and highlighting the need for careful handling and risk assessment in occupational settings .

Propriétés

IUPAC Name |

2,2,2-trichloroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAXVDWUMCHTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211537 | |

| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-24-1 | |

| Record name | Ethanol, 2,2,2-trichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloroethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the insecticidal activity of 2,2,2-Trichloroethyl acetate compared to DDT?

A: this compound (laboratory code 7504) was investigated as a potential DDT substitute due to its insecticidal properties. Studies on houseflies (Musca domestica vicina Macq) revealed that 7504 exhibited a lower LD50 (lethal dose for 50% of the population) of 4.89-5.89 μg/fly compared to 50 μg/fly for DDT []. Additionally, 7504 demonstrated a faster knockdown time (KT50) of 23 minutes 44 seconds, while DDT had a KT50 of 60 minutes []. Field tests in living quarters and cattle sheds showed that the insecticidal effect of 7504 (2 grams per square meter) lasted for approximately one month, displaying slightly better efficacy than DDT under similar conditions [].

Q2: How does this compound compare to DDT in terms of bioaccumulation and degradation?

A: Research suggests that this compound exhibits a lower bioaccumulation potential compared to DDT []. In a study where chickens were fed a diet containing either 7504 or DDT (100 ppm each) for 15 days, no detectable levels of 7504 were found in the chickens' bodies. In contrast, DDT accumulated to a level of 495.5 ppm []. Furthermore, in vitro experiments using chicken liver homogenate demonstrated that over 85% of 7504 degraded within 10 minutes, reaching 97% degradation after 20 minutes. This rapid degradation suggests a lower persistence of 7504 in biological systems compared to DDT [].

Q3: Can this compound be used for enantioselective synthesis?

A: Yes, this compound has been successfully employed as an acyl donor in enzyme-catalyzed transesterification reactions for the synthesis of enantiomerically pure compounds. For instance, pancreatin-catalyzed acylation of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with this compound in tetrahydrofuran yielded the desired monoacetate with high enantiomeric excess, demonstrating its utility in producing valuable chiral building blocks for pharmaceuticals and other fine chemicals [].

Q4: Are there alternative acyl donors to this compound in enzymatic reactions?

A: Research explored the use of vinyl acetate as a potential alternative to this compound in the enzymatic synthesis of enantiomerically pure monoacetates []. Results indicated that using vinyl acetate significantly improved the reaction, suggesting it could be a viable alternative acyl donor in certain enzymatic transformations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.